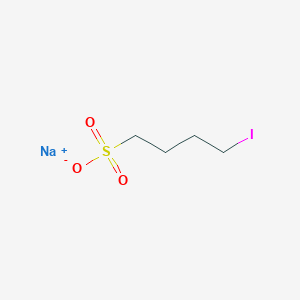

sodium;4-iodobutane-1-sulfonate

Description

Sodium 4-iodobutane-1-sulfonate (C₄H₈INaO₃S) is a sulfonic acid sodium salt featuring a butane chain substituted with an iodine atom at the fourth carbon and a sulfonate group (-SO₃⁻Na⁺) at the first carbon. This compound combines the water-solubility imparted by the sulfonate group with the unique reactivity of the iodine substituent.

Properties

IUPAC Name |

sodium;4-iodobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZCPMXLVKIUQR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCI)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8INaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Adaptations

For sodium 4-iodobutane-1-sulfonate, a mixed halobutane such as 1-bromo-4-iodobutane serves as the starting material. The bromine atom at position 1 is selectively displaced by the sulfonate group via an SN2 mechanism, while the iodide at position 4 remains intact due to its lower reactivity under these conditions.

Example Protocol

-

Reactant Preparation : Combine 1-bromo-4-iodobutane (30 mmol) and sodium sulfite (60 mmol) in aqueous solution.

-

Reaction Conditions : Heat at 110°C for 12 hours under reflux.

-

Workup : Distill off excess water under reduced pressure, cool to 4°C for crystallization, and recrystallize the product from water.

Key Data

| Parameter | Value |

|---|---|

| Yield | ~75–85% (estimated) |

| Purity (HPLC) | >99% |

| Characterization | NMR: δ 1.58 (m, 4H), 2.39 (t, J=7.11 Hz, 4H) |

This method’s feasibility depends on the availability of 1-bromo-4-iodobutane, which may require custom synthesis. Competitive displacement of iodide is a potential side reaction, necessitating precise temperature control.

Ring-Opening of 1,4-Butane Sultone with Sodium Iodide

1,4-Butane sultone, a cyclic sulfonic ester, serves as a versatile intermediate for sulfonate derivatives. As detailed in CN106397392A , the sultone is synthesized via sulfonation of 3-butene-1-ol with sodium sulfite and hydrogen peroxide, followed by cyclization. Ring-opening with sodium iodide introduces the iodide group at position 4.

Synthesis of 1,4-Butane Sultone

The sultone is prepared by reacting 3-butene-1-ol with sodium sulfite and hydrogen peroxide at 35–45°C for 1.5–2.5 hours, achieving yields of 82–83%.

Reaction Equation

Sultone Ring-Opening with NaI

The sultone’s strained ester bond undergoes nucleophilic attack by iodide in a polar solvent (e.g., DMF), yielding sodium 4-iodobutane-1-sulfonate:

Procedure

-

Dissolve 1,4-butane sultone (20 mmol) in anhydrous DMF.

-

Add sodium iodide (40 mmol) and heat at 80°C for 6 hours.

-

Isolate the product via vacuum distillation and recrystallize from ethanol.

Performance Metrics

This method benefits from high regioselectivity, as iodide attacks the electrophilic carbon adjacent to the sulfonate group.

Sequential Substitution of 4-Bromo-1-Butanol Derivatives

A two-step approach functionalizes 4-bromo-1-butanol, first converting the hydroxyl group to a sulfonate and then substituting the bromide with iodide.

Sulfonation of 4-Bromo-1-Butanol

Iodide Substitution

Substitute the bromide in sodium 4-bromobutane-1-sulfonate using NaI in acetone via an SN2 mechanism:

Conditions

-

NaI (2.5 equiv), acetone, reflux for 24 hours.

-

Yield: 80–85%.

Characterization

Silver-Mediated Alkylation of Sodium Butane-1-Sulfonate

Inspired by ACS Appl. Polym. Mater. 2023 , this method involves converting sodium butane-1-sulfonate to its silver salt, followed by reaction with 1,4-diiodobutane.

Synthesis of Silver Butane-1-Sulfonate

-

Ion exchange: Treat sodium butane-1-sulfonate with AgNO in water.

-

Filter and dry the precipitated silver sulfonate.

Alkylation with 1,4-Diiodobutane

React silver butane-1-sulfonate with 1,4-diiodobutane in acetonitrile at room temperature for 48 hours:

Outcomes

-

Yield: 65–70%.

-

Challenges: Side products from disubstitution require careful chromatography.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Mixed Halobutane | 75–85% | High | Moderate | Industrial |

| Sultone Ring-Opening | 70–78% | Very High | High | Laboratory |

| Sequential Substitution | 80–85% | High | Low | Flexible |

| Silver-Mediated | 65–70% | Moderate | High | Niche |

Key Considerations

Chemical Reactions Analysis

Types of Reactions

sodium;4-iodobutane-1-sulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

sodium;4-iodobutane-1-sulfonate has a wide range of scientific research applications, including:

Biology: The compound is employed in various biological studies to investigate its effects on different biological systems.

Industry: It is used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of sodium;4-iodobutane-1-sulfonate involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, the compound facilitates the formation of peptide bonds by acting as a coupling agent . The detailed molecular mechanisms and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

Sodium 4-iodobutane-1-sulfonate is differentiated from other sulfonates by its iodine substituent. Key comparisons include:

Key Observations :

- Iodine vs. Alkyl/Aromatic Groups: The iodine atom increases molecular weight (average mass ~290 g/mol) and polarizability compared to phenyl or alkyl substituents.

- Solubility: The sulfonate group ensures water solubility, but the iodine atom may reduce solubility in nonpolar solvents relative to purely alkyl sulfonates like sodium dodecane-1-sulfonate .

- Reactivity : The C-I bond in sodium 4-iodobutane-1-sulfonate is weaker than C-Cl or C-Br bonds, making it more reactive in nucleophilic substitution reactions (e.g., with thiols or amines) compared to chloro- or bromo-analogs .

Functional Group Comparisons

- Sulfonate Group : Present in all compared compounds, this group confers high water solubility and ionic character. Sodium 4-iodobutane-1-sulfonate shares this trait but is distinguished by the iodine’s unique electronic effects.

- Halogen vs.

Q & A

Q. What experimental protocols are recommended for synthesizing sodium 4-iodobutane-1-sulfonate with high purity?

Methodological Answer:

- Synthesis Design : Utilize nucleophilic substitution reactions, where butane-1-sulfonate reacts with iodine under controlled conditions (e.g., inert atmosphere, catalytic agents). Optimize reaction time and temperature via kinetic studies.

- Purification : Employ recrystallization using polar aprotic solvents (e.g., DMF) or column chromatography. Validate purity via elemental analysis (C, H, S, I) and spectroscopic methods (¹H/¹³C NMR, FT-IR).

- Verification : Cross-check with databases like Reaxys or SciFinder to confirm novelty or match literature data for known compounds .

Q. How can researchers characterize the solubility and stability of sodium 4-iodobutane-1-sulfonate in aqueous and organic solvents?

Methodological Answer:

- Solubility Testing : Use gravimetric analysis or UV-Vis spectroscopy to measure solubility in solvents (e.g., water, ethanol, DMSO) at varying temperatures.

- Stability Assessment : Conduct accelerated degradation studies under heat, light, or acidic/basic conditions. Monitor changes via HPLC or iodometric titration for iodine retention .

- Data Reporting : Follow IMRAD format to detail experimental conditions and reproducibility, avoiding redundancy with supplementary tables .

Q. What analytical techniques are critical for confirming the structural integrity of sodium 4-iodobutane-1-sulfonate?

Methodological Answer:

- Spectroscopic Analysis : Use X-ray crystallography for definitive structural confirmation. Pair with mass spectrometry (ESI-MS) to verify molecular weight.

- Comparative Studies : Align spectral data with structurally analogous sulfonates (e.g., sodium pentane-1-sulfonate) to identify signature peaks .

- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting experimental details and raw data .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in sodium 4-iodobutane-1-sulfonate synthesis?

Methodological Answer:

- Kinetic Profiling : Use stopped-flow kinetics or isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) to track intermediate formation.

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and reaction energetics. Validate with experimental rate constants .

- Contradiction Resolution : If conflicting mechanisms arise, conduct meta-analyses of prior studies to identify methodological biases (e.g., solvent polarity effects) .

Q. What strategies address contradictions in reported physicochemical properties (e.g., solubility, reactivity) of sodium 4-iodobutane-1-sulfonate?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., pH, ionic strength) to isolate variables.

- Error Analysis : Quantify uncertainties using tools like Monte Carlo simulations for measurement error propagation .

- Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer verification, aligning with FAIR principles for research data .

Q. How can sodium 4-iodobutane-1-sulfonate be integrated into drug delivery or biomaterial studies?

Methodological Answer:

- Functionalization : Modify the sulfonate group for conjugation with polymers or targeting ligands. Assess biocompatibility via in vitro cytotoxicity assays (e.g., MTT assay).

- Release Kinetics : Use dialysis-based models to study pH-dependent release profiles. Compare with analogous compounds (e.g., disodium azo-sulfonates) for structure-activity insights .

- Ethical Reporting : For human cell line studies, follow institutional IRB protocols and declare conflicts of interest in acknowledgments .

Data Management and Reporting

Q. How should researchers structure the experimental section for publications involving sodium 4-iodobutane-1-sulfonate?

Methodological Answer:

- Clarity and Reproducibility : Detail synthetic procedures, instrumentation (make/model), and software settings (e.g., NMR processing parameters).

- Supplementary Materials : Deposit extensive datasets (e.g., crystallographic files, raw spectra) in repositories, citing them with persistent identifiers (DOIs) .

- Ethical Compliance : Acknowledge funding sources and technical support per journal guidelines (e.g., International Journal of Social Science and Human Research) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.